7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Catalog No.
S1906095
CAS No.
578-84-7
M.F
C11H7F3O3
M. Wt
244.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

CAS Number

578-84-7

Product Name

7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

IUPAC Name

7-methoxy-2-(trifluoromethyl)chromen-4-one

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

InChI

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3

InChI Key

KJVYPPZKUJGINW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)(F)F

7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 578-84-7) is a highly activated, fluorinated heterocyclic building block primarily procured for the synthesis of trifluoromethylated pyrazoles, pyrroles, and chiral chromanones. Featuring a strongly electron-withdrawing trifluoromethyl (CF3) group at the C2 position and an electron-donating methoxy group at the C7 position, this compound exhibits a highly polarized 'push-pull' electronic system [1]. This specific electronic configuration dramatically enhances the electrophilicity of the pyrone ring compared to standard alkyl or aryl chromones, making it an ideal dielectrophilic substrate for ring-opening annulations,[3+2] cycloadditions, and asymmetric hydrogenations in medicinal chemistry and agrochemical development [2].

Substituting this compound with non-fluorinated analogs (such as 2-methyl-7-methoxychromone or standard flavones) or the unsubstituted 2-(trifluoromethyl)chromone fundamentally alters downstream reactivity and product distribution. Non-fluorinated chromones lack the extreme C2 electrophilicity required to trigger mild ring-opening with nucleophiles like hydrazines or isocyanides, often resulting in complete reaction failure (0% yield) under standard catalytic conditions [1]. Conversely, using the unsubstituted 2-(trifluoromethyl)chromone removes the electron-donating influence of the 7-methoxy group. This methoxy group is critical for modulating the HOMO/LUMO gap, strictly directing regioselective electrophilic aromatic substitutions (e.g., forcing nitration to the C8 position rather than C6), and ensuring the correct electronic properties in the final synthesized heterocycles [2].

Pyrone Ring Activation for Heterocycle Synthesis

The presence of the strongly electron-withdrawing CF3 group at the C2 position activates the pyrone ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening. In metal-catalyzed formal [3+2] cycloadditions with isocyanides to form trifluoromethylated pyrroles, 2-CF3 chromones react smoothly to provide high yields. In stark contrast, non-fluorinated analogs such as 2-methylchromone and flavone fail to react entirely under identical conditions [1].

Evidence DimensionYield in [3+2] cycloaddition with methylene isocyanides
Target Compound DataUp to 90% yield of the corresponding trifluoromethyl-pyrrole (class-level performance for 2-CF3 chromones)
Comparator Or Baseline2-Methylchromone and Flavone (0% yield)
Quantified DifferenceComplete divergence in reactivity; non-fluorinated analogs are entirely inert even with prolonged heating or strong bases.
ConditionsSilver or copper-catalyzed formal [3+2] cycloaddition with ethyl isocyanoacetate.

Buyers targeting the synthesis of trifluoromethylated five-membered heterocycles must procure the 2-CF3 variant, as standard alkyl/aryl chromones cannot undergo the necessary ring-opening annulation.

Methoxy-Directed Regioselectivity for Core Functionalization

For downstream functionalization of the aromatic core, the 7-methoxy group serves as a critical directing group. During electrophilic nitration, the unsubstituted 2-(trifluoromethyl)chromone directs the nitro group primarily to the 6-position. However, the electron-donating (+M) effect of the 7-methoxy group in CAS 578-84-7 overwhelms the intrinsic directing effects of the pyrone ring, exclusively directing electrophilic attack to the 8-position [1].

Evidence DimensionRegioselectivity of electrophilic nitration
Target Compound DataYields the 8-nitro derivative exclusively
Comparator Or BaselineUnsubstituted 2-(trifluoromethyl)chromone (yields the 6-nitro derivative)
Quantified DifferenceA complete shift in the site of functionalization from C6 to C8.
ConditionsElectrophilic nitration using H2SO4/HNO3.

Procurement of the 7-methoxy variant is strictly necessary when downstream library synthesis requires functionalization at the C8 position, which is impossible to achieve directly with the unsubstituted core.

Substrate Suitability for Asymmetric Hydrogenation

7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a validated, highly compatible substrate for transition-metal catalyzed asymmetric hydrogenation. The strongly polarizing C2-CF3 group coordinates effectively with chiral Rh-catalysts, allowing for the highly enantioselective reduction of the pyrone double bond to yield chiral 2-CF3-chroman-4-ones, avoiding the over-reduction or poor stereocontrol often seen with unactivated chromones [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric hydrogenation
Target Compound DataForms chiral 7-methoxy-2-CF3-chroman-4-one with excellent enantioselectivity (up to >95% ee)
Comparator Or BaselineUnactivated chromones (often suffer from lower ee or require different chiral ligand systems)
Quantified DifferenceEnables direct access to >95% ee chiral fluorinated chromanones in a single catalytic step.
ConditionsRh-catalyzed chemo- and enantioselective hydrogenation.

For process chemists synthesizing chiral fluorinated building blocks, this specific substitution pattern ensures direct compatibility with established high-ee transition-metal catalytic protocols.

Synthesis of Trifluoromethylated Pyrazoles and Pyrroles

Due to the extreme electrophilicity of the C2 position imparted by the CF3 group, this compound is the optimal choice for generating libraries of CF3-containing five-membered heterocycles. It serves as a highly reactive dielectrophilic building block in [3+2] cycloadditions with isocyanides and in ring-opening annulations with hydrazines, applications where standard non-fluorinated chromones completely fail to react [1].

Production of Enantiopure Fluorinated Chromanones

The compound is a validated substrate for Rh-catalyzed asymmetric hydrogenation. Industrial and academic process chemists procure this specific molecule to efficiently scale the production of chiral 7-methoxy-2-(trifluoromethyl)chroman-4-ones with >95% enantiomeric excess, serving as advanced intermediates for medicinal chemistry [2].

Regiocontrolled Aromatic Core Functionalization

When a synthetic route requires a trifluoromethylated chromone core with further functionalization at the C8 position, this compound is strictly required. The electron-donating 7-methoxy group specifically directs electrophilic aromatic substitution (such as nitration or halogenation) to the 8-position, a regiochemical outcome that cannot be achieved using the unsubstituted 2-(trifluoromethyl)chromone [3].

XLogP3

3.2

Wikipedia

7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Dates

Last modified: 08-16-2023

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